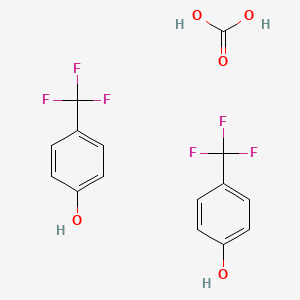
Lithium;trimethyl(prop-1-ynyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a colorless liquid that is miscible with toluene and has a boiling point of approximately 99-100°C . This compound is widely used in organic synthesis, particularly in the preparation of highly substituted indenes and indenones via palladium-catalyzed carboannulation and rhodium-catalyzed reactions .
准备方法
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Carboannulation: This method involves the use of palladium catalysts to facilitate the formation of highly substituted indenes from 1-(Trimethylsilyl)-1-propyne.
Rhodium-Catalyzed Reactions: In this method, 1-(Trimethylsilyl)-1-propyne reacts with 2-bromophenylboronic acids in the presence of rhodium catalysts to form indenones.
Industrial Production Methods: The industrial production of 1-(Trimethylsilyl)-1-propyne typically involves the reaction of trimethyl(prop-1-ynyl)silane with n-butyllithium in tetrahydrofuran and hexane at low temperatures, followed by further reactions with various reagents .
化学反应分析
Types of Reactions:
Oxidation: 1-(Trimethylsilyl)-1-propyne can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It is commonly involved in substitution reactions, particularly in the presence of palladium or rhodium catalysts.
Common Reagents and Conditions:
Palladium Catalysts: Used in carboannulation reactions to form indenes.
Rhodium Catalysts: Employed in reactions with 2-bromophenylboronic acids to produce indenones.
n-Butyllithium: Utilized in the initial preparation steps in tetrahydrofuran and hexane.
Major Products:
科学研究应用
1-(Trimethylsilyl)-1-propyne has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of indenes and indenones.
Biology: The compound is utilized in the synthesis of biologically active molecules and intermediates.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 1-(Trimethylsilyl)-1-propyne involves its ability to participate in catalytic reactions facilitated by palladium and rhodium catalysts. These catalysts enable the compound to undergo carboannulation and other reactions, leading to the formation of highly substituted indenes and indenones . The molecular targets and pathways involved include the activation of carbon-carbon bonds and the formation of new carbon-silicon bonds.
相似化合物的比较
Trimethylsilylacetylene: Another organosilicon compound with similar reactivity.
Trimethylsilylpropyne: A closely related compound with comparable properties and applications.
Uniqueness: 1-(Trimethylsilyl)-1-propyne is unique due to its specific reactivity in palladium and rhodium-catalyzed reactions, making it particularly valuable in the synthesis of highly substituted indenes and indenones .
属性
CAS 编号 |
23832-16-8 |
|---|---|
分子式 |
C6H11LiSi |
分子量 |
118.2 g/mol |
IUPAC 名称 |
lithium;trimethyl(prop-1-ynyl)silane |
InChI |
InChI=1S/C6H11Si.Li/c1-5-6-7(2,3)4;/h1H2,2-4H3;/q-1;+1 |
InChI 键 |
NKIVCFOVMWQTGQ-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C[Si](C)(C)C#C[CH2-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-](/img/structure/B14709445.png)
![O-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl] benzylsulfanylmethanethioate](/img/structure/B14709461.png)

![6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B14709472.png)

![2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone](/img/structure/B14709486.png)






